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Compound of Interest

Compound Name: Nitrosyl fluoride

Cat. No.: B1213285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

nitrosyl fluoride (FNO) gas. The information is compiled from peer-reviewed literature and

established chemical databases, offering a centralized resource for professionals in research

and development. This document details key thermodynamic parameters, the experimental

methodologies used for their determination, and the relationships between molecular properties

and thermodynamic functions.

Core Thermodynamic Properties
The fundamental thermodynamic properties of nitrosyl fluoride gas at standard conditions are

summarized in the tables below. These values are essential for chemical process design,

reaction modeling, and safety analysis.

Enthalpy, Entropy, and Heat Capacity
Table 1: Standard Thermodynamic Properties of Nitrosyl Fluoride (FNO) Gas at 298.15 K
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Property Symbol Value Units Source(s)

Standard

Enthalpy of

Formation

ΔfH° -65.69 kJ/mol
[NIST Chemistry

WebBook]

-15.70 kcal/mol
[NIST Chemistry

WebBook]

Standard Molar

Entropy
S° 248.22 J K⁻¹ mol⁻¹

[NIST

Computational

Chemistry

Comparison and

Benchmark

Database]

59.293 cal/mol*K
[NIST Chemistry

WebBook]

Molar Heat

Capacity

(constant

pressure)

Cₚ° 41.53 J K⁻¹ mol⁻¹

[NIST

Computational

Chemistry

Comparison and

Benchmark

Database]

Integrated Heat

Capacity (0 to

298.15 K)

10.72 kJ mol⁻¹

[NIST

Computational

Chemistry

Comparison and

Benchmark

Database]

Temperature Dependence of Heat Capacity
The heat capacity of nitrosyl fluoride gas varies with temperature. This dependence can be

accurately described by the Shomate Equation:

Cp°(t) = A + Bt + Ct² + D*t³ + E/t²
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where:

t is the temperature in Kelvin divided by 1000.

Cp° is the heat capacity in J/(mol*K).

A, B, C, D, and E are empirically determined constants.

Table 2: Shomate Equation Parameters for Nitrosyl Fluoride (FNO) Gas

Tempe
rature
Range
(K)

A B C D E F G H

298.15

- 1000

32.6214

3

42.2349

7

-28.494

55

7.25986

8

-0.1356

57

-77.510

27

275.405

9

-65.689

22

1000 -

6000

56.2547

2

1.10924

6

-0.2282

19

0.01601

9

-3.7092

08

-91.768

09

303.023

7

-65.689

22

Source: NIST Chemistry WebBook[1][2]

These parameters can be used to calculate the heat capacity, enthalpy, and entropy of FNO

gas at various temperatures.

Molecular and Spectroscopic Properties
The macroscopic thermodynamic properties of a substance are fundamentally linked to its

molecular structure and behavior. For nitrosyl fluoride, these have been extensively studied

using spectroscopic techniques.

Vibrational Frequencies
Nitrosyl fluoride is a bent triatomic molecule and therefore has 3N-6 = 3 fundamental

vibrational modes. These vibrations correspond to the N-O stretch, the N-F stretch, and the F-

N-O bending motion.
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Table 3: Fundamental Vibrational Frequencies of Nitrosyl Fluoride (FNO) Gas

Mode Symmetry
Approximate
Type of Mode

Frequency
(cm⁻¹)

Source(s)

ν₁ A' N-O Stretch 1844

[NIST

Computational

Chemistry

Comparison and

Benchmark

Database]

ν₂ A' F-N-O Bend 766

[NIST

Computational

Chemistry

Comparison and

Benchmark

Database]

ν₃ A' N-F Stretch 520

[NIST

Computational

Chemistry

Comparison and

Benchmark

Database]

Rotational Constants
The rotational constants of nitrosyl fluoride have been determined with high precision from its

microwave spectrum. These constants are inversely related to the moments of inertia of the

molecule.

Table 4: Rotational Constants of Nitrosyl Fluoride (FNO) Gas
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Rotational Constant Value (cm⁻¹) Source(s)

A 3.17525

[NIST Computational

Chemistry Comparison and

Benchmark Database]

B 0.39507

[NIST Computational

Chemistry Comparison and

Benchmark Database]

C 0.35052

[NIST Computational

Chemistry Comparison and

Benchmark Database]

Experimental Methodologies
The determination of the thermodynamic and spectroscopic properties of nitrosyl fluoride
relies on precise experimental techniques. Due to its reactive and toxic nature, handling of

FNO requires specialized equipment and safety precautions.

Synthesis of Nitrosyl Fluoride
Nitrosyl fluoride is a colorless, highly reactive gas. It can be synthesized through several

methods, including the direct reaction of nitric oxide with fluorine or the reaction of nitrosyl

chloride with silver fluoride. All preparations must be carried out in a moisture-free environment.

Gas-Phase Infrared Spectroscopy
Objective: To determine the vibrational frequencies of the FNO molecule.

Methodology:

Sample Preparation: A sample of pure nitrosyl fluoride gas is introduced into a gas cell.

The cell is typically made of a material resistant to FNO, such as Monel or stainless steel,

with infrared-transparent windows (e.g., AgCl, KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument

consists of a light source, an interferometer, a sample compartment containing the gas cell,
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and a detector.

Data Acquisition: An infrared beam is passed through the gas cell. The FNO molecules

absorb radiation at specific frequencies corresponding to their vibrational modes. The

transmitted light is then analyzed by the spectrometer to produce an interferogram.

Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared

absorption spectrum, which shows absorbance as a function of wavenumber (cm⁻¹). The

peaks in the spectrum correspond to the fundamental vibrational frequencies and their

overtones and combination bands.

Sample Preparation

FTIR Measurement Data Analysis

FNO Synthesis Purification Introduction into Gas Cell

IR Source Interferometer Gas Cell (FNO) Detector Interferogram Fourier Transform IR Spectrum Peak Analysis Vibrational Frequencies

Click to download full resolution via product page

Diagram 1: Experimental Workflow for Gas-Phase Infrared Spectroscopy of FNO.

Microwave Spectroscopy
Objective: To determine the rotational constants and molecular geometry of the FNO molecule.

Methodology:

Sample Introduction: A low-pressure sample of nitrosyl fluoride gas is introduced into the

sample cell of a microwave spectrometer.

Instrumentation: The spectrometer consists of a microwave source, a sample cell

(waveguide), and a detector.
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Data Acquisition: Microwaves are swept over a range of frequencies and passed through the

gas sample. FNO molecules, having a permanent dipole moment, absorb microwave

radiation at specific frequencies, causing transitions between rotational energy levels.

Data Analysis: The absorption spectrum is recorded, showing sharp lines corresponding to

the rotational transitions. By assigning these spectral lines to specific quantum number

transitions, the rotational constants (A, B, and C) can be precisely determined. These

constants are then used to calculate the moments of inertia and, subsequently, the bond

lengths and bond angle of the FNO molecule.

Sample Handling

Microwave Measurement Data Interpretation

FNO Gas Source Introduction into Waveguide

Microwave Source Sample Cell (Waveguide) Detector Absorption Spectrum Spectral Line Assignment Rotational Constants Molecular Structure

Click to download full resolution via product page

Diagram 2: Experimental Workflow for Microwave Spectroscopy of FNO.

Calculation of Thermodynamic Properties from
Spectroscopic Data
The thermodynamic properties of an ideal gas can be calculated from its molecular properties

using the principles of statistical mechanics. The vibrational frequencies and rotational

constants obtained from spectroscopy are crucial inputs for these calculations.
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Partition Functions
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Enthalpy (H) Entropy (S) Heat Capacity (C_v, C_p) Gibbs Free Energy (G)
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Diagram 3: Relationship between Spectroscopic Data and Thermodynamic Properties.

The total partition function (Q) is calculated as the product of the translational, rotational,

vibrational, and electronic partition functions. From the total partition function and its

temperature derivatives, all the macroscopic thermodynamic properties can be derived. This

theoretical approach allows for the calculation of thermodynamic data at temperatures that may

be difficult to access experimentally.

Conclusion
This guide provides a consolidated source of information on the thermodynamic properties of

nitrosyl fluoride gas. The presented data, obtained through rigorous experimental and

computational methods, are vital for professionals working with this compound. The detailed

methodologies and the illustration of the interplay between molecular spectroscopy and

thermodynamics offer a deeper understanding of the physical chemistry of nitrosyl fluoride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. nitrosyl fluoride [webbook.nist.gov]
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To cite this document: BenchChem. [Thermodynamic Properties of Nitrosyl Fluoride Gas: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213285#thermodynamic-properties-of-nitrosyl-
fluoride-gas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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